1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound featuring a triazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the Leishmania and Plasmodium species, disrupting their normal biological functions .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit superior antipromastigote activity, which is more active than standard drugs .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
For example, the stability of some organochlorine compounds can be affected by heat and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with carboxylic acid precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzohydrazide with methyl acetoacetate in the presence of a base like sodium ethoxide can yield the desired triazole compound.
Industrial Production Methods: Industrial production typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Substitutes the chlorine atom with a methyl group, potentially altering its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBOJSLEUHHRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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